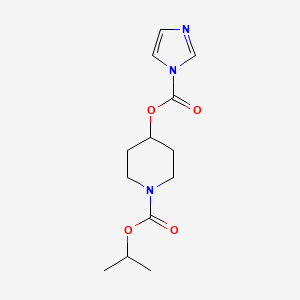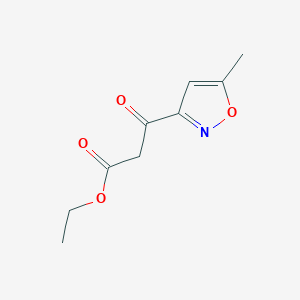![molecular formula C6H8N4O2 B12067814 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a fused five-membered triazole ring and a six-membered pyrazine ring, with the carboxylic acid substituent attached.
- It is of interest due to its potential applications in various fields.
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: is a heterocyclic compound with the molecular formula CHFN. It contains a triazolopyrazine core and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes: One synthetic route involves the transformation of 2-chloropyrazine to the precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories typically synthesize this compound using specialized techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction may involve hydrogenation with a suitable catalyst.
Major Products: The major products formed from these reactions would include derivatives of the triazolopyrazine core, such as substituted analogs or functionalized derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug scaffold, and interactions with biological targets.
Industry: Applications could include materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if it acts as a drug, it might target specific receptors or enzymes.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its fused triazolopyrazine structure sets it apart from other heterocyclic compounds.
Similar Compounds: While I don’t have a comprehensive list, related compounds may include other triazolopyrazines or carboxylic acid derivatives.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2,(H,11,12) |
InChI Key |
JLTDJCROUWNOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)

![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)




![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)



